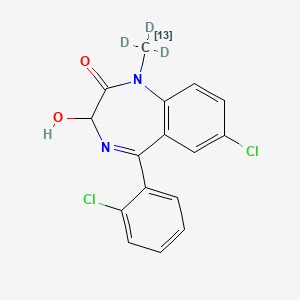Lormetazepam-13C,d3
CAS No.:
Cat. No.: VC18012831
Molecular Formula: C16H12Cl2N2O2
Molecular Weight: 339.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H12Cl2N2O2 |
|---|---|
| Molecular Weight | 339.2 g/mol |
| IUPAC Name | 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |
| Standard InChI | InChI=1S/C16H12Cl2N2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3/i1+1D3 |
| Standard InChI Key | FJIKWRGCXUCUIG-KQORAOOSSA-N |
| Isomeric SMILES | [2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Lormetazepam-13C,d3 incorporates stable isotopes at specific positions within its molecular structure:
-
Carbon-13 (): Fifteen carbon atoms in the benzodiazepine backbone are replaced with the stable carbon-13 isotope.
-
Deuterium (D): Three hydrogen atoms are substituted with deuterium, typically at positions resistant to metabolic exchange.
This isotopic labeling strategy preserves the compound's chemical behavior while creating a distinct mass spectral signature, allowing researchers to differentiate it from endogenous substances or unlabeled lormetazepam during analysis .
Table 1: Key Physicochemical Properties of Lormetazepam-13C,d3
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.20 g/mol |
| CAS Registry Number | 1285932-00-4 |
| Product Format | Neat (pure chemical substance) |
| Stability | Short shelf life; requires −20°C storage |
Synthetic Pathways and Production Considerations
Custom Synthesis Protocols
As a specialty reference material, Lormetazepam-13C,d3 is synthesized through multistep organic reactions using isotope-enriched precursors. Key stages include:
-
Isotopic precursor preparation: -labeled benzene derivatives and deuterated methylamine sources are synthesized under controlled conditions.
-
Benzodiazepine core formation: Cyclization reactions create the characteristic seven-membered diazepine ring system.
-
Chlorination and functionalization: Introduction of chlorine substituents at the 7- and 2′-positions completes the molecular architecture.
The custom synthesis process requires specialized facilities capable of handling isotopically enriched reagents and maintaining rigorous purity standards throughout production .
Quality Control Measures
Batch-to-batch consistency is ensured through:
-
High-resolution mass spectrometry (HRMS) for isotopic purity verification
-
Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
-
Ultra-performance liquid chromatography (UPLC) for chemical purity assessment
Analytical Applications in Modern Research
Mass Spectrometry-Based Quantification
Lormetazepam-13C,d3 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its isotopic signature creates distinct mass transitions that avoid interference with native analytes. For example:
-
Primary transition: 321.02 → 275.1 (collision energy 12 eV)
-
Confirmatory transition: 321.02 → 229.2 (collision energy 28 eV)
These transitions enable precise quantification of lormetazepam in biological samples at concentrations as low as 0.1 ng/mL .
Pharmacokinetic Studies
Researchers employ Lormetazepam-13C,d3 to investigate:
-
Metabolic clearance rates through hepatic CYP450 enzymes
-
Blood-brain barrier permeability in neuropharmacology models
-
Plasma protein binding characteristics using equilibrium dialysis
Forensic Toxicology Applications
The compound's stability under various storage conditions makes it invaluable for:
-
Postmortem redistribution studies in forensic casework
-
Long-term stability assessments of archived samples
-
Method validation for workplace drug testing programs
Comparative Analysis with Related Benzodiazepines
Structural Differentiation from Diazepam
While both compounds share the benzodiazepine core, critical differences include:
-
Substituent pattern: Lormetazepam features chlorine atoms at positions 7 and 2′, compared to diazepam's 7-chloro-1-methyl group .
-
Metabolic pathways: Lormetazepam undergoes direct glucuronidation, whereas diazepam requires demethylation prior to excretion.
Advantages over Non-Isotopic Analogs
The isotopic labeling in Lormetazepam-13C,d3 provides:
-
Reduced matrix effects in complex biological samples
-
Improved method accuracy through compensation for ionization suppression
-
Enhanced reproducibility across multi-laboratory studies
Emerging Research Directions
Neuropharmacology Applications
Recent studies utilize Lormetazepam-13C,d3 to investigate:
-
GABA<sub>A</sub> receptor subtype selectivity in insomnia treatments
-
Allosteric modulation kinetics using stopped-flow fluorescence techniques
-
Drug-drug interaction potential with novel antidepressant therapies
Environmental Monitoring Methodologies
Advanced detection methods employing this compound enable:
-
Tracking of benzodiazepine contamination in wastewater systems
-
Ecological risk assessments for aquatic organisms
-
Validation of photocatalytic degradation systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume